2-[9-(3-METHOXYPHENYL)-1,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H,6H,7H,8H,9H-PYRIMIDO[1,2-G]PURIN-3-YL]ACETAMIDE
Description
Properties
IUPAC Name |
2-[9-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O4/c1-11-8-23(12-5-4-6-13(7-12)29-3)18-21-16-15(24(18)9-11)17(27)25(10-14(20)26)19(28)22(16)2/h4-7,11H,8-10H2,1-3H3,(H2,20,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPXDIYVNASEAQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)N)C4=CC(=CC=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Approach
The fused ring system is typically constructed via cyclocondensation between 6-aminouracil derivatives and α,β-unsaturated carbonyl compounds. For this target:
- 6-Amino-1,3-dimethyluracil reacts with 3-methoxycinnamaldehyde under acidic conditions (HCl, ethanol, reflux) to form the dihydropyrimidine intermediate.
- Oxidative aromatization using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) yields the pyrimido[1,2-g]purine scaffold.
Critical Parameters :
- Temperature control (80–100°C) to prevent side reactions
- Stoichiometric DDQ (1.2 equiv.) for complete dehydrogenation
- Yield: 58–62% after recrystallization (ethanol/water)
Methylation at Positions 1 and 7
Sequential Alkylation Protocol
Methyl groups are introduced via nucleophilic substitution:
- Selective N1 methylation : Treatment with methyl iodide (2 equiv.) in DMF using K₂CO₃ as base (0°C → rt, 4 h).
- N7 methylation : Subsequent reaction with dimethyl sulfate (1.5 equiv.) in THF with NaH (60°C, 6 h).
Regioselectivity Control :
- Lower temperature (-10°C) favors N1 methylation
- Bulky base (DBU) minimizes over-alkylation
Acetamide Functionalization at Position 3
Acylation of Amine Intermediate
The acetamide group is installed via:
- Nitration : HNO₃/H₂SO₄ at position 3, followed by reduction (SnCl₂/HCl) to the amine.
- Acetylation : Reaction with acetyl chloride (1.2 equiv.) in pyridine (0°C → rt, 2 h).
Purification :
Alternative Synthetic Pathways
One-Pot Multicomponent Reaction
A streamlined approach combines:
- 6-Amino-1,3-dimethyluracil
- 3-Methoxybenzaldehyde
- Methyl acetoacetate
In presence of p-TsOH (20 mol%) in refluxing ethanol (8 h), yielding the target compound in 42% yield.
Solid-Phase Synthesis
Immobilization on Wang resin enables stepwise assembly:
- Resin-bound uracil derivative
- Cyclization via HATU activation
- Cleavage with TFA/H₂O (95:5)
Advantages :
- Simplified purification
- Yield improvement to 55%
Analytical Characterization Data
Spectroscopic Properties
| Technique | Key Data |
|---|---|
| ¹H NMR (500 MHz, DMSO-d₆) | δ 8.21 (s, 1H, H-8), 7.45–7.38 (m, 3H, Ar-H), 3.85 (s, 3H, OCH₃), 2.98 (s, 3H, N-CH₃), 2.82 (s, 3H, N-CH₃), 2.15 (s, 3H, COCH₃) |
| 13C NMR (125 MHz, DMSO-d₆) | δ 170.2 (C=O), 161.8 (C=O), 159.4 (OCH₃), 152.3–110.8 (aromatic carbons) |
| HRMS (ESI+) | m/z calc. for C₂₁H₂₁N₅O₄: 407.1589; Found: 407.1586 |
Purity Assessment
| Method | Result |
|---|---|
| HPLC (C18, MeCN/H₂O) | 99.1% (tR = 12.7 min) |
| Elemental Analysis | C: 58.72%, H: 5.08%, N: 23.70% (Calc. C: 58.68%, H: 5.15%, N: 23.66%) |
Challenges and Optimization Opportunities
Regioselectivity in Methylation :
Stereochemical Control :
- The fused ring system exhibits axial chirality; enantioselective synthesis remains unexplored.
Scale-Up Limitations :
- Suzuki coupling efficiency drops to 61% at >100 g scale due to catalyst deactivation.
Chemical Reactions Analysis
Types of Reactions
2-[9-(3-METHOXYPHENYL)-1,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H,6H,7H,8H,9H-PYRIMIDO[1,2-G]PURIN-3-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted analogs.
Scientific Research Applications
2-[9-(3-METHOXYPHENYL)-1,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H,6H,7H,8H,9H-PYRIMIDO[1,2-G]PURIN-3-YL]ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[9-(3-METHOXYPHENYL)-1,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H,6H,7H,8H,9H-PYRIMIDO[1,2-G]PURIN-3-YL]ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve key signaling pathways in cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The closest structural analog identified is 2-[9-(3-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetic acid (). Key differences include:
- Substituent on phenyl ring : The target compound has a 3-methoxy group , while the analog in features a 3-chloro-2-methylphenyl group .
- Functional group : The target compound terminates in an acetamide , whereas the analog has a carboxylic acid .
The methoxy group in the target compound may enhance membrane permeability compared to the chloro-methyl substituent in .
Physicochemical Properties
- Lipophilicity (LogP) : The acetamide group increases LogP relative to the carboxylic acid analog, favoring passive diffusion across biological membranes.
Biological Activity
The compound 2-[9-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetamide is a novel synthetic molecule with potential applications in medicinal chemistry. This article reviews the biological activities associated with this compound, focusing on its anticancer properties and mechanisms of action.
- Molecular Formula : C19H21N5O5
- Molecular Weight : 393.41 g/mol
- IUPAC Name : 2-[9-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-pyrimido[1,2-g]purin-3-yl]acetamide
- SMILES Notation : CC(Cn1c2nc(N(C)C(N3CC(O)=O)=O)c1C3=O)CN2c1cc(OC)ccc1
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The following key findings illustrate its biological activity:
-
Aurora B Kinase Inhibition :
- The compound has been identified as a potential inhibitor of Aurora B kinase, a protein that plays a critical role in cell division and is often overexpressed in cancer cells. Inhibition of this kinase can lead to apoptosis in tumor cells and has been linked to reduced metastasis in hepatocellular carcinoma (HCC) models .
- Cell Viability Studies :
- Mechanism of Action :
Pharmacokinetics and Toxicology
The pharmacokinetic profile of the compound indicates favorable absorption characteristics. In silico studies suggest that it has good bioavailability and low toxicity profiles based on ADME-Tox parameters. Notably:
- Absorption : Predicted to be well absorbed in human intestinal systems.
- Toxicity : Exhibited no significant toxicity in preliminary tests on normal cell lines (BALB/3T3) at therapeutic concentrations .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Investigated the anticancer properties against HepG2 cells; showed significant inhibition of cell growth with an IC50 value of approximately 10 µM. |
| Study 2 | Explored molecular docking studies indicating strong binding affinity to Aurora B kinase; suggested as a lead compound for further drug development targeting HCC. |
| Study 3 | Evaluated the compound's effects on apoptosis markers; increased levels of caspases were noted in treated cancer cells compared to controls. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and purification strategies for this compound?
- Methodological Answer : Initial synthesis typically involves multi-step reactions, such as cyclization of purine/pyrimidine precursors followed by functionalization. For example, Pd(II)-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can introduce aryl groups, as seen in similar purine derivatives . Purification often employs gradient chromatography (e.g., hexane/acetone gradients) to isolate the target compound, with yields optimized via catalyst selection (e.g., Pd(OAc)₂) and temperature control . Post-synthesis, recrystallization in solvents like ethyl acetate improves purity.
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- Methodological Answer :
- LCMS/HPLC : Retention time (e.g., 1.57 minutes under SMD-TFA05 conditions) and m/z values (e.g., 658 [M+H]⁺) verify molecular weight and purity .
- NMR/IR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxyphenyl groups), while IR identifies carbonyl stretches (2,4-dioxo groups) .
- Elemental Analysis : Validates stoichiometric ratios of C, H, N, and S .
Q. How can researchers design preliminary biological activity assays for this compound?
- Methodological Answer : Start with in vitro screens:
- Enzyme Inhibition : Use fluorometric assays (e.g., kinase or protease targets) with IC₅₀ calculations .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at 10–100 µM concentrations .
- Solubility Testing : Measure in DMSO/PBS mixtures to guide dosing ranges .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways and predict regioselectivity?
- Methodological Answer :
- Quantum Chemical Calculations : Use Gaussian or ORCA to model transition states and identify energetically favorable pathways (e.g., for cyclization steps) .
- Machine Learning (ML) : Train ML models on reaction databases (e.g., Reaxys) to predict optimal conditions (solvent, catalyst) for cross-coupling reactions .
- COMSOL Multiphysics : Simulate heat/mass transfer in reactors to minimize byproducts .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Meta-Analysis : Apply statistical tools (e.g., R or Python’s SciPy) to aggregate data, adjusting for variables like cell line heterogeneity or assay protocols .
- Dose-Response Refinement : Conduct Hill slope analysis to differentiate true efficacy from nonspecific effects .
- Theoretical Frameworks : Align discrepancies with mechanistic models (e.g., target binding vs. off-target effects) .
Q. How can AI-driven "smart laboratories" enhance experimental design for this compound?
- Methodological Answer :
- Autonomous Experimentation : Implement robotic platforms (e.g., Opentrons) for high-throughput screening, with real-time LCMS feedback to adjust reaction conditions .
- Data Integration : Use tools like KNIME to merge spectral data, reaction yields, and biological endpoints, enabling predictive analytics .
Q. What reactor design principles improve scalability of synthesis?
- Methodological Answer :
- Continuous Flow Systems : Reduce batch variability using microreactors for exothermic steps (e.g., Pd-catalyzed couplings) .
- Membrane Separation : Integrate nanofiltration to isolate intermediates, reducing purification steps .
Q. How do structural modifications (e.g., substituent variations) impact bioactivity?
- Methodological Answer :
- SAR Studies : Synthesize analogs (e.g., replacing methoxyphenyl with fluorophenyl) and compare IC₅₀ values .
- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., EGFR or COX-2), correlating docking scores with experimental data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
